molecular formula C26H30N4O3 B2974209 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1115923-20-0

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2974209
CAS No.: 1115923-20-0
M. Wt: 446.551
InChI Key: ZHKCKJIOADZZDF-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core with two critical substituents:

  • 1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]: A pyrimidine ring substituted at the 4-position with a 4-ethylphenoxy group.
  • N-[(4-Methoxyphenyl)methyl]: A benzyl group with a methoxy (-OCH₃) substituent at the para position.

The structural design combines a pyrimidine heterocycle (common in kinase inhibitors and antiviral agents) with a para-methoxybenzyl group, which may enhance solubility and target binding through electronic or steric effects.

Properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-3-19-4-10-23(11-5-19)33-25-16-24(28-18-29-25)30-14-12-21(13-15-30)26(31)27-17-20-6-8-22(32-2)9-7-20/h4-11,16,18,21H,3,12-15,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKCKJIOADZZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the phenoxy and methoxy groups, and the final coupling with the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and inferred properties based on the provided evidence:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Potential Implications References
Target Compound : 1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-[(4-Methoxyphenyl)methyl]piperidine-4-carboxamide - 4-Methoxybenzyl (N-substituent)
- 4-Ethylphenoxy (pyrimidine substituent)
~505.6* N/A Balanced lipophilicity; methoxy enhances solubility and H-bonding potential.
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide - 4-Fluorobenzyl (N-substituent) ~493.5 Fluorine replaces methoxy on benzyl Increased electron-withdrawing effect; potential enhanced metabolic stability.
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide - 4-Methylsulfanylbenzyl (N-substituent) ~521.7 Methylsulfanyl (-SCH₃) replaces methoxy Increased lipophilicity; sulfur may alter redox properties or binding interactions.
N-(3-Isopropoxypropyl) analog - 3-Isopropoxypropyl (N-substituent) ~517.6 Aliphatic ether chain replaces aromatic benzyl Improved solubility; reduced aromatic interactions may lower target affinity.
SARS-CoV-2 Inhibitor: (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide - Naphthalenyl-ethyl (core substituent)
- 4-Fluorobenzyl
~433.5 Bulky naphthalenyl group; fluorobenzyl Enhanced hydrophobic interactions; potential antiviral activity via entry inhibition.

*Calculated based on molecular formula.

Aromatic N-Substituents

  • 4-Fluorobenzyl () : Fluorine’s electron-withdrawing nature may increase metabolic stability by reducing oxidative degradation. However, reduced solubility compared to methoxy could limit bioavailability .

Pyrimidine Substituents

  • The 4-ethylphenoxy group in the target compound provides moderate steric bulk, which may optimize binding pocket occupancy compared to bulkier groups (e.g., naphthalenyl in ) .

Biological Activity

1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide, a compound with the CAS number 1116045-23-8, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H30N4O2C_{26}H_{30}N_{4}O_{2} with a molecular weight of 430.5 g/mol. Its structure comprises a piperidine ring, a pyrimidine moiety, and various aromatic groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H30N4O2
Molecular Weight430.5 g/mol
CAS Number1116045-23-8

The compound is hypothesized to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperidine and pyrimidine rings enhances its binding affinity to these targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation by modulating pathways such as apoptosis and cell cycle regulation .

Inhibition of Kinases

Research has demonstrated that this compound may act as an inhibitor of various kinases. A study focusing on ERK5 kinase inhibitors highlighted that modifications in the chemical structure could lead to enhanced potency against specific cancer types . The introduction of substituents on the pyrimidine ring has been linked to improved binding affinity and selectivity towards target kinases.

Neuropharmacological Effects

Piperidine derivatives have also been evaluated for their effects on neurotransmitter systems. Investigations into similar compounds have revealed potential interactions with dopamine transporters and serotonin receptors, suggesting possible applications in treating neurological disorders .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that related piperidine compounds showed subnanomolar affinity for dopamine transporters, indicating potential for treating conditions like depression and ADHD .
  • In Vivo Studies : Animal models treated with similar piperidine derivatives exhibited reduced tumor growth rates compared to controls, supporting the anticancer potential of these compounds .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide?

Methodological Answer:

  • Step 1: Pyrimidine Core Formation
    Use a multicomponent reaction (e.g., Biginelli-like conditions) with ethyl acetoacetate, 4-ethylphenol derivatives, and urea in acetic acid or n-butanol under reflux (70–100°C). Monitor via TLC (silica gel, ethyl acetate/hexane) .
  • Step 2: Piperidine Coupling
    Introduce the piperidine-4-carboxamide moiety via nucleophilic substitution or amide coupling. For example, react the pyrimidine intermediate with N-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid chloride in dichloromethane (DCM) with a base like triethylamine .
  • Step 3: Purification
    Recrystallize the final product using ethanol or methanol. Confirm purity via HPLC (>98%) and characterize using ¹H/¹³C NMR .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis
    • ¹H/¹³C NMR : Assign peaks for key groups:
  • Piperidine protons (δ 2.5–3.5 ppm, multiplet) .
  • Methoxyphenyl methyl (δ 3.8 ppm, singlet) .
  • Pyrimidine aromatic protons (δ 8.0–8.5 ppm) .
    • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry
    Use HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial Screening
    Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (MIC ≤ 50 µg/mL considered active). Include controls like fluconazole .
  • Enzyme Inhibition
    Screen against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Modification Strategy
    • Pyrimidine Substituents : Replace 4-ethylphenoxy with halogenated (e.g., 4-fluorophenoxy) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects .
    • Piperidine Modifications : Introduce methyl or fluorine at C3 of piperidine to enhance metabolic stability .
  • Crystallography
    Solve single-crystal X-ray structures to correlate substituent conformations (e.g., dihedral angles between pyrimidine and piperidine) with activity .

Advanced: How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling
    • ADME Studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation, t₁/₂ > 30 min preferred) .
    • Bioavailability : Administer orally (10 mg/kg in rodents) and compare AUC₀–₂₄h with IV data. Low F% (<20%) suggests solubility or permeability issues .
  • Metabolite Identification
    Use LC-MS/MS to detect oxidation products (e.g., piperidine N-oxide) that may reduce efficacy .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Process Chemistry Adjustments
    • Solvent Optimization : Replace acetic acid with n-butanol for higher yields (e.g., 65% → 82%) and easier purification .
    • Catalysis : Use Pd/C (5 mol%) for Suzuki coupling steps (e.g., aryl bromide intermediates) .
  • Quality Control
    Implement inline FTIR to monitor reaction progression and reduce byproduct formation .

Advanced: How can researchers address discrepancies in biological activity across assay platforms?

Methodological Answer:

  • Assay Validation
    • Dose-Response Consistency : Run parallel assays (e.g., fluorescence vs. luminescence) to confirm IC₅₀ values (±10% variability acceptable) .
    • Cell Line Authentication : Use STR profiling to rule out contamination (e.g., HeLa vs. HEK293) .
  • Data Normalization
    Express activity as % inhibition relative to vehicle controls and positive benchmarks (e.g., staurosporine for kinases) .

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